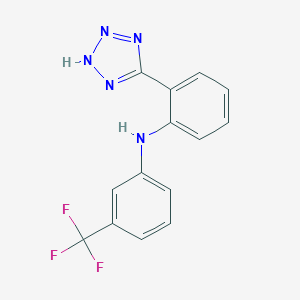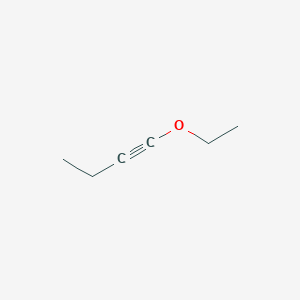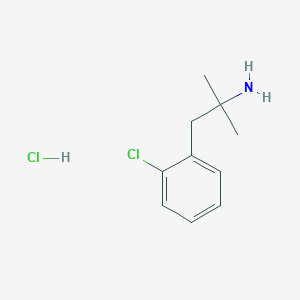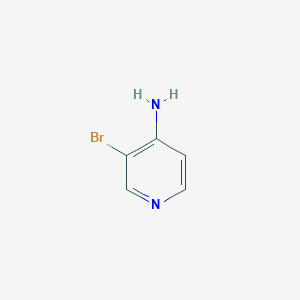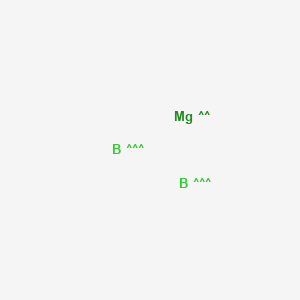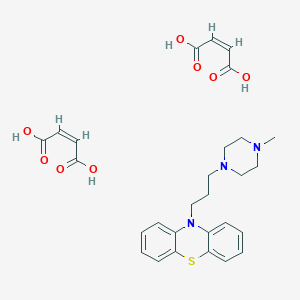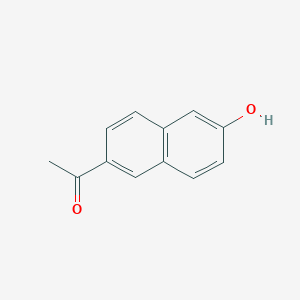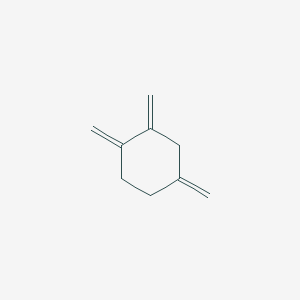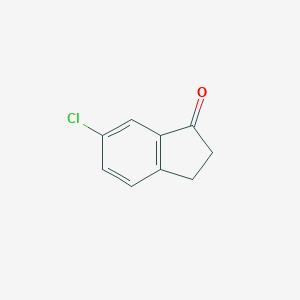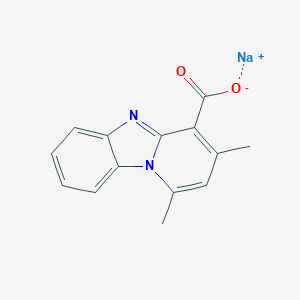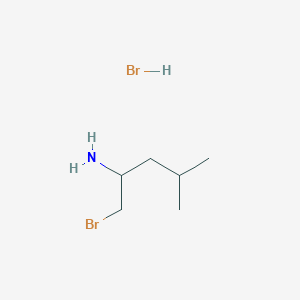
Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide” is a complex organic compound. It is likely to be a derivative of Butylamine, which is an organic compound (specifically, an amine) with the formula CH3(CH2)3NH2 . This colourless liquid is one of the four isomeric amines of butane .
Molecular Structure Analysis
The molecular structure of Butylamine, a related compound, consists of a four-carbon chain (butyl) and an amine functional group (NH2) . For “Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide”, the structure is likely to be more complex due to the presence of additional bromomethyl and methyl groups.Chemical Reactions Analysis
Amines, including Butylamine, are known to react with halogenoalkanes (haloalkanes or alkyl halides), acyl chlorides (acid chlorides), and acid anhydrides . The reactions of primary amines with halogenoalkanes can lead to a complicated series of reactions, producing a mixture of products including secondary and tertiary amines and their salts, and quaternary ammonium salts .Physical And Chemical Properties Analysis
Butylamine, a related compound, is a colorless liquid at room temperature with a strong, ammonia-like odor . It is soluble in all organic solvents . Its vapors are heavier than air and it produces toxic oxides of nitrogen during combustion .Safety And Hazards
Direcciones Futuras
“Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide” could potentially be used in various applications, given the wide range of uses of related compounds like Butylamine. For instance, Butylamine is used in the pharmaceutical industry as a building block in the synthesis of a variety of drugs . It is also used in the chemical industry to manufacture rubber accelerators, pesticides, dyes, and corrosion inhibitors .
Propiedades
IUPAC Name |
1-bromo-4-methylpentan-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c1-5(2)3-6(8)4-7;/h5-6H,3-4,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJAZCWYOFHYGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CBr)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

